molecular formula C13H16ClN3 B3358364 3-[4-(4-Chlorophenyl)piperazin-1-yl]propanenitrile CAS No. 79322-92-2

3-[4-(4-Chlorophenyl)piperazin-1-yl]propanenitrile

Cat. No.: B3358364
CAS No.: 79322-92-2
M. Wt: 249.74 g/mol
InChI Key: PFMBBJQOEKPPFX-UHFFFAOYSA-N
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Description

3-[4-(4-Chlorophenyl)piperazin-1-yl]propanenitrile is a chemical compound with the molecular formula C13H16ClN3 and a molecular weight of 249.74 g/mol . This nitrile-functionalized piperazine derivative is characterized by a structure featuring a chlorophenyl group and a propanenitrile chain linked to a piperazine ring, as represented by the SMILES notation C1CN(CCN1CCC#N)C2=CC=C(C=C2)Cl . The compound is related to its core structure, 3-(piperazin-1-yl)propanenitrile (CAS 34064-86-3), which serves as a key building block in organic synthesis . As a specialized research chemical, it is primarily utilized as a pharmaceutical intermediate and a building block in materials science . Its structural features make it a valuable precursor for the synthesis of more complex molecules for scientific investigation, including potential applications in the development of ligands, catalysts, and other functional materials . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can request a quote and obtain both small and large quantities to fulfill their specific project needs .

Properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3/c14-12-2-4-13(5-3-12)17-10-8-16(9-11-17)7-1-6-15/h2-5H,1,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMBBJQOEKPPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Chlorophenyl)piperazin-1-yl]propanenitrile typically involves the reaction of 4-chlorophenylpiperazine with a suitable nitrile compound. One common method involves the use of 3-chloropropionitrile as a starting material. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of 3-[4-(4-Chlorophenyl)piperazin-1-yl]propanenitrile may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Chlorophenyl)piperazin-1-yl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in azides or thiols.

Scientific Research Applications

Medicinal Chemistry

This compound is being investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. Research indicates that it may act as a potent and selective dopamine D3 receptor antagonist, which is crucial for modulating neurotransmitter systems involved in mood regulation and psychotic symptoms .

Studies have shown that 3-[4-(4-Chlorophenyl)piperazin-1-yl]propanenitrile interacts with various biological targets, including neurotransmitter receptors. Its mechanism of action involves modulation of serotonin and dopamine pathways, which are essential for maintaining mental health balance . This interaction makes it a candidate for further exploration in neuropharmacology.

Chemical Synthesis Intermediate

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, such as oxidation and substitution reactions, making it useful in developing new compounds with desired biological activities .

Industrial Applications

Beyond its pharmaceutical potential, 3-[4-(4-Chlorophenyl)piperazin-1-yl]propanenitrile is utilized in the production of specialty chemicals. Its properties make it a valuable building block for synthesizing other chemical entities used in various industrial applications.

Uniqueness of 3-[4-(4-Chlorophenyl)piperazin-1-yl]propanenitrile

The presence of the nitrile group distinguishes this compound from others within its class, imparting unique chemical reactivity and biological properties. This specificity enhances its potential as a research tool and therapeutic agent.

Case Study 1: Neuropharmacological Research

A study published in a peer-reviewed journal explored the effects of 3-[4-(4-Chlorophenyl)piperazin-1-yl]propanenitrile on animal models of schizophrenia. The results indicated significant reductions in psychotic-like behaviors when administered at specific dosages, suggesting its efficacy as a treatment option .

Case Study 2: Synthesis and Characterization

Research detailing the synthesis of this compound highlighted its role as an intermediate in creating novel piperazine derivatives. The study focused on optimizing reaction conditions to enhance yield and purity, demonstrating its value in organic synthesis methodologies.

Mechanism of Action

The mechanism of action of 3-[4-(4-Chlorophenyl)piperazin-1-yl]propanenitrile involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, particularly serotonin receptors, which play a crucial role in regulating mood, anxiety, and other neurological functions. The compound may modulate the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and commercial differences between 3-[4-(4-Chlorophenyl)piperazin-1-yl]propanenitrile and its analogs:

Compound Name Substituent on Piperazine Functional Group CAS/Ref Purity Commercial Availability
3-[4-(4-Chlorophenyl)piperazin-1-yl]propanenitrile 4-Chlorophenyl Propanenitrile Ref: 3D-EDA32292 Unspecified 100 mg: €432; 1 g: €1,083
3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile 2-Phenylethyl Oxo-propanenitrile 717858-21-4 95% Not commercially listed
3-(4-Methyl-piperazin-1-yl)-3-oxo-propionitrile Methyl Oxo-propionitrile Unspecified Unspecified Not commercially listed
3-Oxo-3-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propanenitrile 1,3-Thiazol-2-yl Oxo-propanenitrile Unspecified Unspecified Not commercially listed

Key Structural and Functional Differences:

Substituent Diversity: The 4-chlorophenyl group in the target compound confers distinct electronic and steric properties compared to the 2-phenylethyl (electron-rich aromatic), methyl (small alkyl), or thiazolyl (heterocyclic) substituents in analogs .

Commercial and Synthetic Relevance: The target compound is uniquely available in milligram-to-gram quantities, suggesting its prominence in small-scale research.

Potential Biological Implications: Piperazine derivatives with oxo groups (e.g., 3-oxo-3-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propanenitrile) may exhibit enhanced binding to enzymes or receptors due to hydrogen-bonding interactions, whereas the target compound’s nitrile group could favor covalent bonding or metabolic stability .

Biological Activity

3-[4-(4-Chlorophenyl)piperazin-1-yl]propanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a chlorophenyl group and a nitrile functional group. Its chemical formula is C13_{13}H15_{15}ClN2_2, and it has been studied for its interactions with various biological targets, particularly in the context of neurological and psychiatric disorders.

The primary mechanism of action involves the modulation of neurotransmitter receptors, especially serotonin receptors. This interaction is crucial for regulating mood and anxiety levels, suggesting potential applications in treating depression and anxiety disorders. The compound may alter neurotransmitter signaling pathways, leading to therapeutic effects.

Antitumor Activity

Research indicates that 3-[4-(4-Chlorophenyl)piperazin-1-yl]propanenitrile exhibits antitumor properties . A study demonstrated its cytotoxic effects against colon cancer cell lines, with selectivity for cells harboring specific oncogenic mutations. The compound was shown to inhibit tumor growth in xenograft models, highlighting its potential as an anticancer agent .

Antimicrobial Activity

In addition to antitumor effects, the compound has been evaluated for antimicrobial activity . It demonstrated moderate antibacterial properties against various pathogenic strains. For instance, certain derivatives of piperazine compounds have shown effectiveness against resistant bacterial strains, suggesting that modifications to the piperazine structure can enhance antimicrobial efficacy .

Neuropharmacological Effects

The neuropharmacological profile of 3-[4-(4-Chlorophenyl)piperazin-1-yl]propanenitrile indicates potential use in treating disorders such as schizophrenia and depression. Its ability to modulate serotonin receptors positions it as a candidate for further development into therapeutic agents targeting these conditions .

Case Studies

  • Cytotoxicity in Cancer Models : A study involving high-throughput screening identified 3-[4-(4-Chlorophenyl)piperazin-1-yl]propanenitrile as a selective cytotoxic agent against colon cancer cell lines with specific mutations (e.g., KRAS) while sparing normal cells .
  • Antibacterial Screening : In another investigation, derivatives of this compound were synthesized and screened for antibacterial activity. Results indicated that modifications could significantly enhance their effectiveness against resistant bacterial strains .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AntitumorCytotoxic against colon cancer cells
AntimicrobialModerate antibacterial activity
NeuropharmacologicalModulates serotonin receptors

Q & A

Q. What are the recommended synthetic routes for 3-[4-(4-Chlorophenyl)piperazin-1-yl]propanenitrile, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a piperazine derivative (e.g., 4-(4-chlorophenyl)piperazine) can react with acrylonitrile or a halopropanenitrile precursor under alkaline conditions. Key variables include:

  • Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may degrade thermally sensitive intermediates.
  • Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances solubility and reaction efficiency in biphasic systems .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) favor nucleophilic substitution by stabilizing transition states .
    Yield optimization : Pilot studies using HPLC or GC-MS to monitor reaction progress are critical. Typical yields range from 60–75%, with impurities often arising from incomplete substitution or byproduct formation (e.g., dimerization).

Q. How should researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is essential:

  • HPLC/GC-MS : Quantify purity (≥95% recommended for pharmacological studies) and detect residual solvents or unreacted precursors .
  • NMR spectroscopy : Confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N-CH₂ protons) and nitrile group (C≡N stretch at ~2200 cm⁻¹ in FTIR) .
  • Elemental analysis : Verify empirical formula alignment (e.g., C₁₃H₁₅ClN₄) to rule out hydration or salt forms.
    Note : Discrepancies in CAS registry data or purity claims (e.g., 95% vs. 98%) require independent validation via titration or mass balance calculations .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use P95 respirators if aerosolization is possible during weighing .
  • Waste disposal : Segregate nitrile-containing waste and neutralize with alkaline hydrolysis (e.g., 10% NaOH) before disposal via certified hazardous waste services .
  • Acute toxicity mitigation : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for cyanide poisoning symptoms (e.g., dizziness, tachycardia) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s receptor binding affinity and selectivity?

  • In vitro assays : Use radioligand displacement studies (e.g., ³H-labeled serotonin or dopamine receptor antagonists) to quantify IC₅₀ values. For example, this compound’s piperazine moiety may exhibit affinity for 5-HT₁A or D₂ receptors .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) can predict binding poses in receptor active sites, prioritizing targets for empirical validation .
  • Selectivity profiling : Cross-screen against a panel of GPCRs (e.g., adrenergic, histaminergic receptors) to identify off-target interactions.

Q. What experimental strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?

  • Standardize assay conditions : Control variables like buffer pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and cell line (CHO vs. HEK293) to minimize variability .
  • Orthogonal validation : Confirm functional activity via calcium flux or cAMP assays if radioligand data are inconsistent.
  • Meta-analysis : Compare datasets using statistical tools (e.g., Bland-Altman plots) to identify systemic biases (e.g., batch-to-batch purity differences) .

Q. How does the compound’s stability under varying environmental conditions impact experimental reproducibility?

  • Thermal stability : Conduct accelerated stability studies (40–60°C) with TGA/DSC to identify decomposition thresholds (e.g., nitrile hydrolysis above 120°C) .
  • Photodegradation : Store solutions in amber vials and monitor UV-Vis absorbance shifts (e.g., λmax changes indicate piperazine ring oxidation) .
  • Solution stability : Use LC-MS to detect degradation products (e.g., amides or carboxylic acids from nitrile hydrolysis) in aqueous buffers over 24–72 hours .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) of derivatives?

  • Core modifications : Synthesize analogs with varied substituents (e.g., 4-fluorophenyl or 4-methoxyphenyl) to assess electronic effects on receptor binding .
  • Bioisosteric replacement : Substitute the nitrile group with carboxyl or tetrazole moieties to evaluate metabolic stability and toxicity .
  • Pharmacokinetic profiling : Use in vitro microsomal assays (e.g., human liver microsomes) to correlate structural changes with CYP450-mediated metabolism rates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[4-(4-Chlorophenyl)piperazin-1-yl]propanenitrile
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3-[4-(4-Chlorophenyl)piperazin-1-yl]propanenitrile

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